1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound features a hydroxyethyl group and a carbaldehyde group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 2-methylindole and 2-hydroxyethyl aldehyde, which undergo a series of reactions to introduce the hydroxyethyl and carbaldehyde groups at the desired positions on the indole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed:
Oxidation: 1-(2-Carboxyethyl)-2-methyl-1H-indole-3-carbaldehyde.
Reduction: 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the specific reaction.
Scientific Research Applications
1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with proteins, enzymes, or receptors to exert their effects. For example, they may bind to serotonin receptors in the brain, modulating neurotransmitter activity and influencing mood and behavior . The hydroxyethyl and carbaldehyde groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-methylindole: Similar structure but lacks the carbaldehyde group.
2-Methyl-1H-indole-3-carbaldehyde: Similar structure but lacks the hydroxyethyl group.
1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-methanol: Similar structure but the carbaldehyde group is reduced to an alcohol.
Uniqueness: 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the hydroxyethyl and carbaldehyde groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biological systems and versatile synthetic transformations in chemical research .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-11(8-15)10-4-2-3-5-12(10)13(9)6-7-14/h2-5,8,14H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLIAEHKAYGFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCO)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.